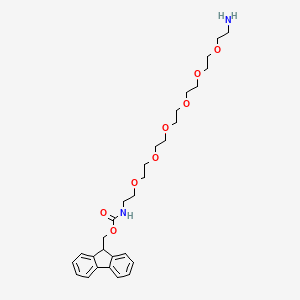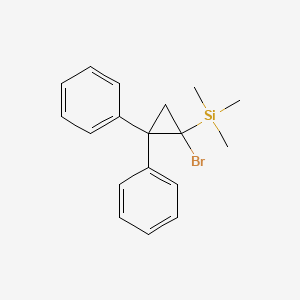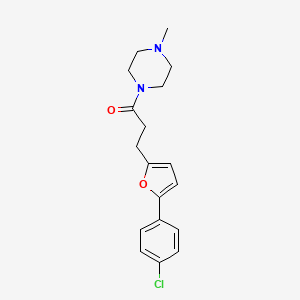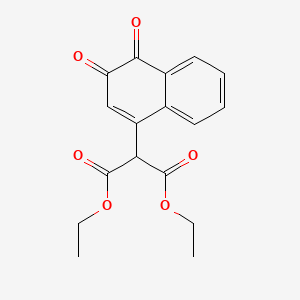
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two oxo groups at positions 3 and 4, and a propanedioate moiety attached at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate electrophile, such as an alkyl halide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.
Scientific Research Applications
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(3-chloro-1,4-dioxo-2-naphthyl)propanedioate: This compound has a similar structure but with a chlorine atom at position 3.
Diethyl 2-(1,1-dioxo-2,3-dihydro-1λ{6}-thiophen-3-yl)propanedioate: This compound contains a thiophene ring instead of a naphthalene ring.
Uniqueness
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
18093-47-5 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate |
InChI |
InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
MHSHXKLBQAJAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)

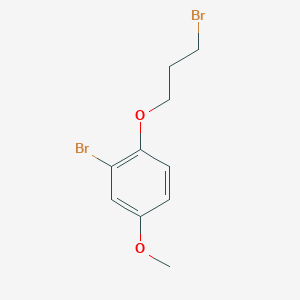

![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)
